molecular formula C9H11ClO B13699294 2-(Chloromethoxy)-1,4-dimethylbenzene

2-(Chloromethoxy)-1,4-dimethylbenzene

Cat. No.: B13699294
M. Wt: 170.63 g/mol
InChI Key: DFHDAAPIPNQQMN-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)-1,4-dimethylbenzene is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where two methyl groups are attached to the 1 and 4 positions, and a chloromethoxy group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethoxy)-1,4-dimethylbenzene typically involves the chloromethylation of 1,4-dimethylbenzene (p-xylene). This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of methoxy derivatives or other substituted products.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

2-(Chloromethoxy)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethoxy)-1,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethoxy)-1,3-dimethylbenzene: Similar structure but with different positional isomerism.

    2-(Chloromethoxy)-1,4-diethylbenzene: Similar functional groups but with ethyl instead of methyl groups.

    2-(Methoxymethyl)-1,4-dimethylbenzene: Similar structure but with a methoxymethyl group instead of a chloromethoxy group.

Uniqueness

2-(Chloromethoxy)-1,4-dimethylbenzene is unique due to its specific substitution pattern and the presence of both chloromethoxy and methyl groups

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-(chloromethoxy)-1,4-dimethylbenzene

InChI

InChI=1S/C9H11ClO/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5H,6H2,1-2H3

InChI Key

DFHDAAPIPNQQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCl

Origin of Product

United States

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